Cas no 648906-27-8 (4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester)

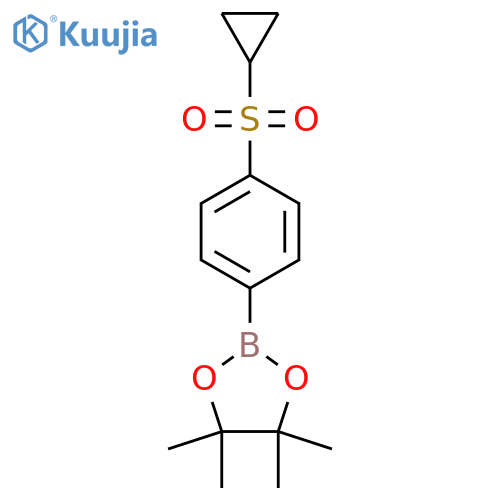

648906-27-8 structure

商品名:4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester

CAS番号:648906-27-8

MF:C15H21BO4S

メガワット:308.200843572617

CID:412802

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- 1,3,2-Dioxaborolane,2-[4-(cyclopropylsulfonyl)phenyl]-4,4,5,5-tetramethyl-

- 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester

- 2-(4-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- XSIXMQWYBMTLMS-UHFFFAOYSA-N

- KM4148

- 2-[4-(CYCLOPROPANESULFONYL)PHENYL]-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

- 2-(4-cyclopropanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

-

- インチ: 1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)21(17,18)13-9-10-13/h5-8,13H,9-10H2,1-4H3

- InChIKey: XSIXMQWYBMTLMS-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)(C1CC1)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 480

- トポロジー分子極性表面積: 61

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7407428-0.25g |

2-[4-(cyclopropanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

648906-27-8 | 95% | 0.25g |

$208.0 | 2023-05-05 | |

| Chemenu | CM216043-100mg |

2-(4-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

648906-27-8 | 95% | 100mg |

$174 | 2023-02-17 | |

| Enamine | EN300-7407428-0.1g |

2-[4-(cyclopropanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

648906-27-8 | 95% | 0.1g |

$146.0 | 2023-05-05 | |

| TRC | C991663-25mg |

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester |

648906-27-8 | 25mg |

$87.00 | 2023-05-18 | ||

| TRC | C991663-100mg |

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester |

648906-27-8 | 100mg |

$207.00 | 2023-05-18 | ||

| TRC | C991663-50mg |

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester |

648906-27-8 | 50mg |

$138.00 | 2023-05-18 | ||

| Enamine | EN300-7407428-2.5g |

2-[4-(cyclopropanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

648906-27-8 | 95% | 2.5g |

$882.0 | 2023-05-05 | |

| Chemenu | CM216043-250mg |

2-(4-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

648906-27-8 | 95% | 250mg |

$291 | 2023-02-17 | |

| Crysdot LLC | CD12047296-1g |

2-(4-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

648906-27-8 | 95+% | 1g |

$395 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178954-1g |

2-(4-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

648906-27-8 | 98% | 1g |

¥2343.00 | 2024-05-05 |

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

648906-27-8 (4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 4770-00-7(3-cyano-4-nitroindole)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:648906-27-8)4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester

清らかである:99%/99%

はかる:1g/5g

価格 ($):303/1062